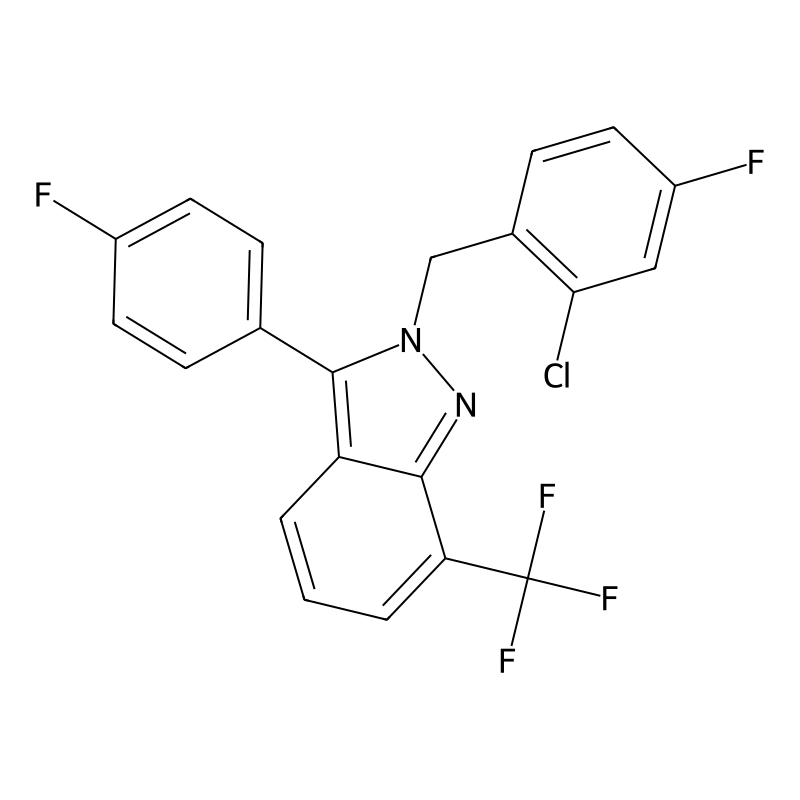

2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Liver X Receptor (LXR) Agonist: LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis. LXR-623 acts as an agonist for LXRs, meaning it binds to and activates the receptor. This activation leads to increased expression of genes involved in cholesterol efflux (removal) from peripheral tissues and reverse cholesterol transport back to the liver for excretion [].

Here are some specific areas of scientific research on LXR-623:

Atherosclerosis

Atherosclerosis is a condition characterized by the buildup of plaque in arteries. Studies suggest that LXR-623 may help reduce atherosclerosis by promoting cholesterol efflux from macrophages, which are immune cells that contribute to plaque formation [].

Non-alcoholic Fatty Liver Disease (NAFLD)

NAFLD is a liver condition characterized by excess fat accumulation. Research suggests that LXR-623 may improve liver function in NAFLD by promoting cholesterol and triglyceride clearance from the liver [].

Inflammation

LXR activation has been shown to have anti-inflammatory effects. Studies are investigating the potential of LXR-623 to treat inflammatory diseases such as psoriasis and inflammatory bowel disease [].

The compound 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole is a complex organic molecule belonging to the indazole class. Characterized by its unique structure, it features a chloro group, multiple fluorine atoms, and a trifluoromethyl group, enhancing its potential biological activity and chemical reactivity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

2-(2-chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole (LXR-623) was investigated as a potential agonist for the Liver X Receptor (LXR) []. LXRs are transcription factors involved in regulating cholesterol metabolism. LXR activation can promote cholesterol efflux from cells, potentially reducing blood cholesterol levels.

Studies suggest that LXR-623 binds to the LXR and activates its transcriptional activity, although the detailed mechanism of action requires further investigation [].

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

- Electrophilic Aromatic Substitution: The fluorinated aromatic rings can undergo electrophilic substitutions, allowing for further functionalization.

- Reduction and Oxidation: The compound may undergo reduction using agents like lithium aluminum hydride or oxidation with potassium permanganate.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with improved biological activities.

Research indicates that compounds similar to 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole exhibit significant biological activities. In particular, studies have shown that related indazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX), which are critical in inflammatory processes. For instance, certain derivatives have demonstrated IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes, suggesting potential anti-inflammatory properties .

The synthesis of 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole typically involves several steps:

- Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Fluorinated Groups: The trifluoromethyl and fluorophenyl groups can be introduced via electrophilic fluorination or nucleophilic substitution methods.

- Chlorination: The chloro group can be added using chlorinating agents such as thionyl chloride.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The unique structure of this compound positions it as a candidate for various applications in medicinal chemistry, particularly in:

- Pharmaceutical Development: Its potential as an anti-inflammatory agent makes it relevant in drug development for conditions such as arthritis.

- Agricultural Chemistry: Compounds with similar structures have been explored for their pesticidal properties, suggesting potential uses in crop protection.

Interaction studies involving this compound have focused on its binding affinity to biological targets, particularly enzymes involved in inflammatory pathways. Docking studies have indicated that derivatives may interact with specific residues in COX enzymes, providing insights into their mechanism of action . Such studies are essential for understanding how modifications to the compound's structure can influence its biological activity.

Several compounds exhibit structural similarities to 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, including:

- Indomethacin: An established nonsteroidal anti-inflammatory drug (NSAID) that shares an indole structure and exhibits COX inhibition.

- Celecoxib: A selective COX-2 inhibitor with a sulfonamide group that differentiates it from traditional NSAIDs.

- Flurbiprofen: Another NSAID with a similar aromatic structure but differing functional groups affecting its pharmacokinetics.

Comparison TableCompound Name Structure Type Key Functional Groups Biological Activity 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole Indazole Chloro, Trifluoromethyl Potential anti-inflammatory Indomethacin Indole Carboxylic acid Non-selective COX inhibitor Celecoxib Sulfonamide Sulfonamide Selective COX-2 inhibitor Flurbiprofen Propionic acid derivative Propionic acid Non-selective COX inhibitor

| Compound Name | Structure Type | Key Functional Groups | Biological Activity |

|---|---|---|---|

| 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole | Indazole | Chloro, Trifluoromethyl | Potential anti-inflammatory |

| Indomethacin | Indole | Carboxylic acid | Non-selective COX inhibitor |

| Celecoxib | Sulfonamide | Sulfonamide | Selective COX-2 inhibitor |

| Flurbiprofen | Propionic acid derivative | Propionic acid | Non-selective COX inhibitor |

This comparison highlights the unique aspects of 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, particularly its trifluoromethyl group and specific halogen substitutions that may enhance its biological activity compared to other known compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Wikipedia

Dates

2: Ratni H, Wright MB. Recent progress in liver X receptor-selective modulators. Curr Opin Drug Discov Devel. 2010 Jul;13(4):403-13. Review. PubMed PMID: 20597026.

3: Quinet EM, Basso MD, Halpern AR, Yates DW, Steffan RJ, Clerin V, Resmini C, Keith JC, Berrodin TJ, Feingold I, Zhong W, Hartman HB, Evans MJ, Gardell SJ, DiBlasio-Smith E, Mounts WM, LaVallie ER, Wrobel J, Nambi P, Vlasuk GP. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse. J Lipid Res. 2009 Dec;50(12):2358-70. doi: 10.1194/jlr.M900037-JLR200. Epub 2009 Mar 24. PubMed PMID: 19318684; PubMed Central PMCID: PMC2781308.